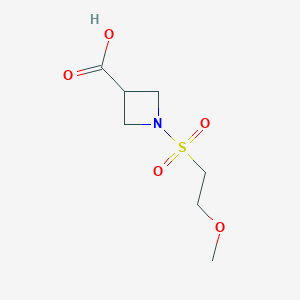![molecular formula C12H14F3N5 B7578637 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile](/img/structure/B7578637.png)
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile, also known as TFEA, is a chemical compound that has been the subject of scientific research for its potential use in various fields.
Mécanisme D'action
The mechanism of action of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been shown to selectively inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has also been shown to modulate the activity of certain neurotransmitter receptors in the brain, including the GABA-A receptor and the NMDA receptor.
Biochemical and Physiological Effects:
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile inhibits the growth and proliferation of cancer cells, induces apoptosis, and modulates various signaling pathways involved in cancer progression. In vivo studies have shown that 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile exhibits neuroprotective effects, reduces inflammation, and improves cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for further research on 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile. One area of interest is the development of novel 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile, including its interaction with specific enzymes and receptors in the body. Finally, further studies are needed to evaluate the safety and efficacy of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile in preclinical and clinical settings, with the ultimate goal of developing new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile involves the reaction of 5-aminopyrazine-2-carbonitrile with 1-(2,2,2-trifluoroethyl)pyrrolidine-3-methanol in the presence of a catalyst. The resulting compound is then purified through various techniques, including column chromatography, recrystallization, and NMR spectroscopy.
Applications De Recherche Scientifique
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been the subject of scientific research for its potential use in various fields, including medicinal chemistry, drug design, and organic synthesis. In medicinal chemistry, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In drug design, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In organic synthesis, 5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile has been employed as a reagent for the preparation of various functionalized pyrazine derivatives.
Propriétés
IUPAC Name |
5-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N5/c13-12(14,15)8-20-2-1-9(7-20)4-18-11-6-17-10(3-16)5-19-11/h5-6,9H,1-2,4,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQXPETYYYZHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CNC2=NC=C(N=C2)C#N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]methylamino]pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)

![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)



![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)

![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![5-[(4-Methylcyclohexyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7578646.png)